6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE
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Overview
Description
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE is a chemical compound with the molecular formula C10H8ClNO4. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride group attached to the benzoxazine ring.
Preparation Methods
The synthesis of 6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE involves several steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde, which reacts with ethylene glycol to form 3-(2-hydroxyethyl)-chlorobenzene.
Intermediate Formation: The intermediate product is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)-benzaldehyde.
Cyclization: This intermediate undergoes cyclization with hypochlorous acid and silver oxide to form 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
Chemical Reactions Analysis
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and carbonyl chloride groups allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE can be compared with other benzoxazine derivatives, such as:
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carbonyl chloride group.
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid:
Properties
CAS No. |
123040-50-6 |
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Molecular Formula |
C10H7Cl2NO3 |
Molecular Weight |
260.07 |
IUPAC Name |
6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carbonyl chloride |
InChI |
InChI=1S/C10H7Cl2NO3/c1-13-7-3-5(11)2-6(10(12)15)9(7)16-4-8(13)14/h2-3H,4H2,1H3 |
InChI Key |
MVKAERBIXRCENX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2C(=O)Cl)Cl |
Synonyms |
6-CHLORO-3,4-DIHYROGEN-4-METHYL-3-OXO-2H-1,4-BENZOXAZOLE-8-ACYLCHLORIDE |
Origin of Product |
United States |
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